3-Amino-3-methyl-2-butanol hydrochloride
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Overview
Description
3-Amino-3-methyl-2-butanol hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of 3-amino-3-methyl-2-butanol, where the amino group is protonated and paired with a chloride ion. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Scientific Research Applications
3-Amino-3-methyl-2-butanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
Safety and Hazards
The compound is associated with several hazard statements, including H315, H318, H335, and H412 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting the compound in eyes, on skin, or on clothing .
Relevant Papers Several papers have been published on the topic of 3-Amino-3-methyl-2-butanol hydrochloride. These papers discuss various aspects of the compound, including its thermodynamic and transport properties , and its use in the flavor and fragrance industry . Further analysis of these papers could provide more detailed information on the compound.
Mechanism of Action
Target of Action
Similar compounds, such as alcohols, typically interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
It’s worth noting that alcohols generally undergo reactions with hydrohalic acids (hx), resulting in a substitution that produces an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .
Biochemical Pathways
Related compounds, such as branched-chain aldehydes, are known to be involved in various biochemical pathways, including the production and breakdown pathways relevant for flavor in foods .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 1e+006 mg/l, suggesting that it could be well-absorbed in the body . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Similar compounds, such as alcohols, can have various effects depending on their specific structures and the biological targets they interact with .
Action Environment
The action of 3-Amino-3-methyl-2-butanol hydrochloride can be influenced by various environmental factors. For instance, its reactivity with hydrohalic acids is acid-catalyzed . Moreover, its physical and chemical properties, such as boiling point and water solubility, can also affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methyl-2-butanol hydrochloride typically involves the reaction of 3-amino-3-methyl-2-butanol with hydrochloric acid. The reaction is straightforward and involves the protonation of the amino group by the acid, resulting in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The reaction is usually carried out in a solvent like water or ethanol, and the product is isolated by crystallization or precipitation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methyl-2-butanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: A similar compound with a different position of the amino group.
3-Amino-2-methyl-1-butanol: Another related compound with a different substitution pattern.
Uniqueness
3-Amino-3-methyl-2-butanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable salts with acids makes it particularly useful in pharmaceutical applications, where stability and solubility are crucial.
Properties
IUPAC Name |
3-amino-3-methylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(7)5(2,3)6;/h4,7H,6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZUVBCTHMABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123743-86-2 |
Source
|
Record name | 3-amino-3-methylbutan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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